Cas no 565171-01-9 (5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid)
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-Dimethylsulfamoyl-2-pyrrolidin-1-yl-benzoic acid
- 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid
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- Inchi: 1S/C13H18N2O4S/c1-14(2)20(18,19)10-5-6-12(11(9-10)13(16)17)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17)
- InChI Key: DNSUUQZBMYTPIN-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C(=O)O)C=1)N1CCCC1)(N(C)C)(=O)=O
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D484728-100mg |
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid |
565171-01-9 | 100mg |
$431.00 | 2023-05-18 | ||
| TRC | D484728-25mg |
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid |
565171-01-9 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | D484728-50mg |
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid |
565171-01-9 | 50mg |
$87.00 | 2023-05-18 | ||
| TRC | D484728-250mg |
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid |
565171-01-9 | 250mg |
$333.00 | 2023-05-18 | ||
| Enamine | EN300-05681-0.05g |
5-(dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid |
565171-01-9 | 95.0% | 0.05g |
$83.0 | 2025-02-19 | |
| Enamine | EN300-05681-0.1g |
5-(dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid |
565171-01-9 | 95.0% | 0.1g |
$124.0 | 2025-02-19 | |
| Enamine | EN300-05681-0.25g |
5-(dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid |
565171-01-9 | 95.0% | 0.25g |
$176.0 | 2025-02-19 | |
| Enamine | EN300-05681-0.5g |
5-(dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid |
565171-01-9 | 95.0% | 0.5g |
$278.0 | 2025-02-19 | |
| Enamine | EN300-05681-1.0g |
5-(dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid |
565171-01-9 | 95.0% | 1.0g |
$357.0 | 2025-02-19 | |
| Enamine | EN300-05681-2.5g |
5-(dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid |
565171-01-9 | 95.0% | 2.5g |
$698.0 | 2025-02-19 |
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid
Introduction to 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid (CAS No. 565171-01-9)
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid, with the CAS number 565171-01-9, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzoic acid moiety, a dimethylsulfamoyl group, and a pyrrolidine ring. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid can be represented as C13H18N2O3S. The presence of the benzoic acid group imparts acidic properties to the molecule, while the dimethylsulfamoyl and pyrrolidine groups enhance its solubility and bioavailability. These characteristics make it an attractive candidate for various pharmaceutical formulations.
Recent studies have explored the pharmacological properties of 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of the PI3K/AKT pathway, which is frequently dysregulated in various types of cancer.
The pharmacokinetic profile of 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid has also been studied extensively. Research indicates that it has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a half-life that allows for once-daily dosing in preclinical models.
Safety and toxicity studies have shown that 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid is well-tolerated at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 100 mg/kg, indicating a wide therapeutic window. These findings support its potential for further clinical development.
The synthesis of 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid involves several steps, including the formation of the benzoic acid scaffold, introduction of the dimethylsulfamoyl group, and coupling with pyrrolidine. Various synthetic routes have been reported in the literature, each with its own advantages in terms of yield and purity. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in large-scale pharmaceutical research.
In conclusion, 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid (CAS No. 565171-01-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and antitumor properties, coupled with favorable pharmacokinetic and safety profiles, make it an attractive candidate for further clinical investigation. Ongoing research continues to explore its mechanisms of action and optimize its use in various medical conditions.
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